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Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin
neurokinin-2 (NK2) receptor. This document provides a comprehensive technical overview of
the discovery, pharmacological characterization, and development of GR 64349. It includes a
summary of its chemical synthesis, key in vitro and in vivo pharmacological data, and detailed
experimental methodologies for the principal assays used in its evaluation. Furthermore, this
guide outlines the signaling pathways activated by GR 64349 and presents its current
development status as a therapeutic agent for on-demand voiding.

Discovery and Synthesis

GR 64349 was first described by Deal et al. in 1992 as part of a program to develop
conformationally constrained tachykinin analogues with high selectivity for the NK2 receptor.
The design strategy focused on modifying the C-terminal region of a Neurokinin A (NKA)
octapeptide analogue, [Lys3]-NKA(3-10).

The key structural modification in GR 64349 is the incorporation of a y-lactam conformational
constraint between the Glycine and Leucine residues. This constraint rigidifies the peptide
backbone, leading to a conformation that is highly selective for the NK2 receptor.[1] The
chemical structure of GR 64349 is [Lys3,Gly® R-y-lactam-Leu®]-NKA(3-10).[2][3]
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hemical and Physical :

Property Value

Molecular Formula Ca2HesN10011S

Molecular Weight 921.12 g/mol

Sequence KDSFVGLM (Modific.ations:.Leu-7 = R-y-lactam-
Leu, Met-8 = C-terminal amide)

CAS Number 137593-52-3

Solubility Soluble to 1 mg/ml in water.

Purity >95%

Table 1: Chemical and Physical Properties of GR 64349.

Experimental Protocol: Solid-Phase Peptide Synthesis
of GR 64349

The synthesis of GR 64349 is achieved through solid-phase peptide synthesis (SPPS) using
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following protocol is a generalized
procedure based on standard SPPS methods for tachykinin analogues.

Materials:

Fmoc-protected amino acids

¢ Rink Amide resin

e Coupling reagents (e.g., HBTU, HOBY)

» N,N-Diisopropylethylamine (DIPEA)

e N,N-Dimethylformamide (DMF)

e Piperidine

 Trifluoroacetic acid (TFA)
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Cleavage cocktail reagents (e.g., triisopropylsilane, water)

Automated or manual peptide synthesizer

Procedure:

Resin Swelling: The Rink Amide resin is swollen in DMF in the reaction vessel.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a
solution of 20% piperidine in DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling
reagent (e.g., HBTU/HOBH) in the presence of DIPEA and coupled to the free amine on the

resin.
Washing: The resin is washed with DMF to remove excess reagents and by-products.

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence. The y-
lactam dipeptide is incorporated as a single unit.

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is
cleaved from the resin, and the side-chain protecting groups are removed using a cleavage
cocktail containing TFA.

Purification: The crude peptide is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Characterization: The purified peptide's identity and purity are confirmed by mass
spectrometry and analytical HPLC.

Pharmacological Profile

GR 64349 is characterized by its high potency and exceptional selectivity for the NK2 receptor

compared to the NK1 and NK3 receptor subtypes.

In Vitro Pharmacology
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The pharmacological properties of GR 64349 have been extensively studied in various in vitro
systems, primarily using cell lines expressing recombinant human NK1 and NK2 receptors.

GR 64349 demonstrates a high affinity for the NK2 receptor and significantly lower affinity for
the NK1 receptor.

Receptor Radioligand GR 64349 pKi Selectivity (fold)
NK2 [125]]-NKA 7.77 £0.10
NK1 [3H]-septide <5 >1200

Table 2: Receptor Binding Affinity of GR 64349 at Human Recombinant NK1 and NK2
Receptors.[1]

GR 64349 acts as a full agonist at the NK2 receptor, stimulating downstream signaling
pathways. Its potency is significantly higher at the NK2 receptor compared to the NK1 receptor
in various functional assays.

Functional Assay Receptor GR 64349 pECso Selectivity (fold)
IP-1 Accumulation NK2 9.10+£0.16 1400

NK1 5.95+0.80

Calcium Mobilization NK2 9.27 £ 0.26 500

NK1 6.55+0.16

CAMP Synthesis NK2 10.66 £ 0.27 900

NK1 7.71+£041

Table 3: Functional Potency of GR 64349 at Human Recombinant NK1 and NK2 Receptors.

In Vivo Pharmacology

In vivo studies have demonstrated the biological activity of GR 64349. Intravenous and
subcutaneous administration in rats with spinal cord transection resulted in dose-dependent
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increases in bladder and colorectal pressure, indicating its potential to induce voiding. Notably,
unlike some other NK2 receptor agonists, GR 64349 did not appear to cause hypotension at
effective doses.

Mechanism of Action and Signhaling Pathways

GR 64349 exerts its effects by binding to and activating the NK2 receptor, a G-protein coupled
receptor (GPCR). The activation of the NK2 receptor initiates intracellular signaling cascades.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological
profiling of GR 64349.

Radioligand Binding Assay for NK1 and NK2 Receptors

This protocol outlines the procedure for determining the binding affinity of GR 64349 to human
recombinant NK1 and NK2 receptors.

Materials:
e Cell membranes from CHO cells stably expressing human NK1 or NK2 receptors.

o Radioligands: [*2°1]-NKA for NK2 receptors, [3H]-septide for NK1 receptors.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b10855664?utm_src=pdf-body
https://www.benchchem.com/product/b10855664?utm_src=pdf-body
https://www.benchchem.com/product/b10855664?utm_src=pdf-body-img
https://www.benchchem.com/product/b10855664?utm_src=pdf-body
https://www.benchchem.com/product/b10855664?utm_src=pdf-body
https://www.benchchem.com/product/b10855664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Assay buffer: 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClz, 150 mM NaCl, and protease
inhibitors.

» Non-specific binding control: High concentration of unlabeled NKA or Substance P.
¢ 96-well plates and filtration manifold.

o Glass fiber filters pre-soaked in polyethyleneimine.

 Scintillation counter and fluid.

Procedure:

o Plate Preparation: In a 96-well plate, add assay buffer, the test compound (GR 64349) at
various concentrations, and the appropriate radioligand.

e Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room
temperature for a specified time to reach equilibrium.

« Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate
bound from free radioligand.

e Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound
radioligand.

o Counting: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis: Determine the 1Cso value of GR 64349 and calculate the Ki value using the
Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay

This protocol describes the measurement of IP-1 accumulation in cells expressing NK1 or NK2
receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:
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CHO cells stably expressing human NK1 or NK2 receptors.

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

Stimulation buffer containing LiCl.

HTRF-compatible microplate reader.
Procedure:
e Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

o Stimulation: Replace the culture medium with stimulation buffer containing various
concentrations of GR 64349. Incubate to allow for IP-1 accumulation.

e Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells
and initiate the detection reaction.

 Incubation: Incubate at room temperature, protected from light.

o Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both
emission wavelengths of the donor and acceptor fluorophores.

o Data Analysis: Calculate the HTRF ratio and determine the ECso value for GR 64349 from
the dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization using a fluorescent
calcium indicator.

Materials:
o CHO cells stably expressing human NK1 or NK2 receptors.
e Fluo-4 AM calcium indicator dye.

o Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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o Fluorescence microplate reader with an injection system.
Procedure:
o Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate.

e Dye Loading: Load the cells with Fluo-4 AM dye by incubating them in a solution containing
the dye.

e Washing: Wash the cells to remove extracellular dye.
» Baseline Measurement: Measure the baseline fluorescence of the cells.
» Agonist Injection: Inject a solution of GR 64349 at various concentrations into the wells.

o Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to
capture the transient increase in intracellular calcium.

o Data Analysis: Determine the peak fluorescence response and calculate the ECso value for
GR 64349.

cAMP Synthesis Assay

This protocol describes the measurement of cyclic AMP (cCAMP) synthesis using a LANCE
(Lanthanide Chelate Excite) Ultra CAMP assay.

Materials:

CHO cells stably expressing human NK1 or NK2 receptors.

LANCE Ultra cAMP assay kit (containing Eu-cAMP tracer and ULight-anti-cAMP antibody).

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

TR-FRET compatible microplate reader.

Procedure:
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Cell Stimulation: In a 384-well plate, incubate the cells with various concentrations of GR
64349 in stimulation buffer.

Detection Reagent Addition: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody to the
wells.

Incubation: Incubate at room temperature to allow for the competitive binding reaction to
reach equilibrium.

Reading: Read the plate on a TR-FRET compatible reader, measuring the time-resolved
fluorescence at the acceptor and donor emission wavelengths.

Data Analysis: Calculate the TR-FRET ratio, which is inversely proportional to the amount of
CcAMP produced, and determine the ECso value for GR 64349.
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Development and Future Directions

GR 64349 is currently under development by Dignify Therapeutics under the identifier DTI-117.
The primary therapeutic indication being pursued is on-demand voiding for individuals with
spinal cord injury and other neurological conditions that lead to bladder and bowel dysfunction.

Preclinical studies have shown that DTI-117 has a very short plasma half-life, which is a
desirable characteristic for an on-demand therapy. The development is being funded by the
National Institutes of Health (NIH) and is progressing towards clinical trials. Dignify
Therapeutics is exploring formulations for sublingual and intramuscular administration to
provide a convenient and rapid onset of action.

Conclusion

GR 64349, now known as DTI-117, is a highly selective and potent NK2 receptor agonist that
emerged from a rational design approach involving conformational constraint of a peptide
backbone. Its robust pharmacological profile, characterized by high selectivity and efficacy, has
made it a valuable research tool and a promising clinical candidate. The ongoing development
of DTI-117 for on-demand voiding highlights the potential of targeting the NK2 receptor to
address significant unmet medical needs in patients with bladder and bowel dysfunction. This
technical guide provides a comprehensive resource for understanding the discovery,
mechanism of action, and development pathway of this important pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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